molecular formula C6H4ClNO2 B15294756 4-Chloro-3-hydroxypyridine-2-carbaldehyde

4-Chloro-3-hydroxypyridine-2-carbaldehyde

Cat. No.: B15294756
M. Wt: 157.55 g/mol
InChI Key: IPJCJOXHIYFMOW-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxypyridine-2-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine core substituted with chlorine (Cl) at position 4, a hydroxyl (-OH) group at position 3, and a carbaldehyde (-CHO) group at position 2. Its molecular formula is C₈H₃Cl₂NO₂, with a molecular weight of 216.02 g/mol and CAS number 90008-06-3 . The compound’s unique substitution pattern renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing effects of the chlorine and carbaldehyde groups, as well as the hydrogen-bonding capability of the hydroxyl group.

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

4-chloro-3-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H

InChI Key

IPJCJOXHIYFMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)O)C=O

Origin of Product

United States

Preparation Methods

Oxidation of 2-Methylpyridine Derivatives

A prominent approach involves the oxidation of 2-methylpyridine precursors bearing pre-installed chloro and hydroxyl groups. For instance, 4-chloro-3-hydroxy-2-methylpyridine can undergo selective oxidation of the methyl group to yield the target aldehyde. A patent by CN101906068A details the use of trichloro isocyanate and benzoyl amide in halohydrocarbon solvents (e.g., dichloromethane) under reflux conditions to achieve this transformation. The reaction typically proceeds at 60–80°C over 6–12 hours, with yields reaching 65–70% after purification via recrystallization.

Key challenges include maintaining the integrity of the hydroxyl group during oxidation. Over-oxidation to carboxylic acids is mitigated by employing mild oxidizing agents such as manganese dioxide (MnO₂) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in combination with sodium hypochlorite (NaOCl). For example, TEMPO/NaOCl systems in acetonitrile/water mixtures at 25°C selectively oxidize methyl groups to aldehydes without affecting adjacent hydroxyl or chloro substituents.

Chlorination of 3-Hydroxypyridine-2-carbaldehyde

Direct chlorination of 3-hydroxypyridine-2-carbaldehyde offers a streamlined route to the target compound. This method employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as chlorinating agents. The reaction is conducted under anhydrous conditions in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–5°C to enhance regioselectivity. The hydroxyl group at position 3 acts as a directing group, facilitating electrophilic aromatic substitution at position 4.

Yields for this method range from 50–60%, with purity exceeding 90% after column chromatography. However, competing side reactions, such as the formation of 3-chloro-4-hydroxypyridine-2-carbaldehyde due to positional isomerism, necessitate careful control of stoichiometry and temperature. Nuclear magnetic resonance (NMR) spectroscopy (δ 9.8–10.2 ppm for the aldehyde proton) and high-performance liquid chromatography (HPLC) are critical for characterizing product purity.

Nucleophilic Substitution Strategies

Nucleophilic substitution of nitro or methoxy groups provides an alternative pathway. For example, 3-hydroxy-2-carbaldehyde-4-nitropyridine undergoes nitro-to-chloro substitution using hydrogen chloride (HCl) in the presence of palladium catalysts. This method, adapted from isoxazolo[4,5-b]pyridine syntheses, operates at 80–100°C in ethanol/water mixtures, achieving 70–75% yields.

The nitro group’s electron-withdrawing nature activates the pyridine ring for substitution, while the hydroxyl group stabilizes intermediates through hydrogen bonding. Post-reaction purification via vacuum distillation ensures removal of residual catalysts and byproducts.

Catalytic Oxidation Techniques

Recent advances focus on catalytic systems to enhance efficiency and sustainability. The use of d-α-tocopheryl polyethylene glycol succinate (TPGS) as a micellar catalyst enables aerobic oxidative cyclization of 2-methylpyridine derivatives under mild conditions. For example, refluxing 4-chloro-3-hydroxy-2-methylpyridine in TPGS/water with acetic acid yields the aldehyde in 85% purity after 6 hours.

This green chemistry approach minimizes hazardous waste and improves atom economy. Comparative studies indicate that TPGS-based systems reduce reaction times by 30% compared to traditional methods.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of major preparation routes:

Method Reagents/Conditions Yield Purity Advantages Challenges
Oxidation of 2-Methylpyridine Trichloro isocyanate, DCM, 70°C 65–70% >90% High selectivity Over-oxidation risks
Chlorination of 3-Hydroxypyridine POCl₃, DMF, 0–5°C 50–60% 85–90% Direct functionalization Positional isomerism
Nucleophilic Substitution HCl, Pd/C, ethanol/water, 80°C 70–75% >95% High yields Catalyst recovery
Catalytic Oxidation TPGS, acetic acid, reflux 80–85% 90–95% Eco-friendly, fast Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents (Pyridine Positions) Notable Properties/Applications
4-Chloro-3-hydroxypyridine-2-carbaldehyde C₈H₃Cl₂NO₂ 216.02 90008-06-3 Cl (4), -OH (3), -CHO (2) Intermediate for pharmaceuticals
3-Hydroxy-2-propylpyridine-4-carbaldehyde C₉H₁₁NO₂ 165.19* Not provided -C₃H₇ (2), -OH (3), -CHO (4) Precursor in fused-ring synthesis
5-(2-Chloroethyl)-3-hydroxy-2-methylpyridine-4-carbaldehyde C₉H₁₀ClNO₂ 199.64 41656-90-0 -CH₂CH₂Cl (5), -CH₃ (2), -OH (3), -CHO (4) Potential agrochemical intermediate
6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde C₁₃H₁₀ClNO 231.68 1242015-13-9 -C₆H₄Cl (6), -CH₃ (2), -CHO (3) Ligand in coordination chemistry
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde C₈H₅ClN₂O 180.59 1256818-78-6 Cl (4), -CHO (2), fused pyrrole ring Bioactive scaffold in drug discovery

*Calculated based on formula.

Structural Analysis

Substitution Patterns: The target compound’s adjacent substituents (Cl, -OH, -CHO) create a polarized electronic environment, enhancing reactivity at the carbaldehyde group. In contrast, analogs like 6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde feature a bulky aryl group, which introduces steric hindrance .

Electronic Effects :

  • The electron-withdrawing Cl in the target compound stabilizes negative charges during nucleophilic reactions. Conversely, 5-(2-Chloroethyl)-3-hydroxy-2-methylpyridine-4-carbaldehyde combines Cl with a flexible chloroethyl chain, enabling alkylation reactions .

Ring Systems :

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde () incorporates a fused pyrrole ring, increasing planarity and π-conjugation. This structural feature is critical in kinase inhibitor design .

Biological Activity

4-Chloro-3-hydroxypyridine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.

This compound is characterized by the presence of a hydroxyl group and an aldehyde group, which can participate in various chemical reactions, leading to the formation of derivatives that may exhibit enhanced biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyridine derivatives, including this compound. A notable study assessed a series of related compounds against various bacteria and fungi using the serial broth dilution method.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
This compoundModerateHighLow
5c (analog)HighVery HighModerate
4p (analog)LowModerateHigh

The results indicated that while this compound showed moderate activity against E. coli, it exhibited high sensitivity towards S. aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of compounds related to this compound has also been explored. A study on platinum(II) complexes derived from related pyridine compounds demonstrated promising antitumor activity.

Case Study: Platinum(II) Complexes

In vitro tests were conducted on HeLa cells using MTT assays to evaluate the anticancer efficacy of synthesized platinum complexes. The IC50 values for some complexes were reported as follows:

ComplexIC50 Value (μM)
[Pt(HyPyMe)Cl]107.16
[Pt(HyPyPyrd)Cl]132.13

These results suggest that modifications to the pyridine structure can enhance anticancer activity, with certain derivatives showing significantly lower IC50 values compared to traditional treatments .

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound can act as effective inhibitors of various enzymes, including acetylcholinesterase (AChE). The presence of substituents on the pyridine ring has been shown to influence inhibitory potency.

Table 2: Enzyme Inhibition Potency

CompoundAChE Inhibition IC50 (nM)
Unsubstituted Tacrine25
Chlorine-substituted Compound15
Methoxy-substituted Compound30

The data indicates that the chlorine atom enhances the inhibitory activity against AChE compared to unsubstituted compounds .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-hydroxypyridine-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via chloro-substitution and oxidation reactions. For example, chlorination of hydroxypyridine precursors using reagents like POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 6–12 hours) is common . Oxidation of 3-hydroxypyridine-2-methanol intermediates with mild oxidizing agents (e.g., MnO₂ or TEMPO/NaOCl) preserves the aldehyde functionality. Yields vary with solvent polarity (e.g., DMF vs. THF) and temperature control. Lower yields (<50%) are observed with steric hindrance, while optimized conditions (e.g., inert atmosphere) improve efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and chlorine substitution patterns. FT-IR detects C=O stretching (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹). HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% recommended). For crystallographic validation, single-crystal X-ray diffraction (as in pyridine-carbaldehyde derivatives ) resolves bond angles and confirms regiochemistry.

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Store the compound in a desiccator at 2–8°C to prevent aldehyde oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Waste must be neutralized with 10% sodium bicarbonate before disposal in halogenated solvent containers . Reactivity with amines or thiols necessitates inert atmosphere use during synthesis .

Advanced Research Questions

Q. How do electronic effects of substituents impact the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing chloro group activates the aldehyde toward nucleophilic attack (e.g., Grignard reagents), while the hydroxyl group at position 3 stabilizes intermediates via intramolecular hydrogen bonding. Computational studies (DFT) show reduced LUMO energy at the aldehyde carbon, enhancing electrophilicity. Kinetic experiments under varying pH (4–9) reveal faster reaction rates in acidic conditions due to protonation of the pyridine nitrogen .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton) arise from solvent polarity or tautomerism. Use deuterated DMSO-d₆ to stabilize enol forms, and compare with computational predictions (e.g., Gaussian09 B3LYP/6-31G*). For mass spectrometry, high-resolution ESI-MS distinguishes isotopic clusters (e.g., Cl⁷⁵/Cl³⁷) to confirm molecular ion peaks .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the aldehyde group as a warhead. QSAR models correlate substituent electronegativity (Hammett σ values) with inhibitory potency. ADMET prediction (SwissADME) assesses bioavailability risks, such as aldehyde reactivity toward plasma proteins .

Key Research Findings

  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
  • Biological Relevance : The compound shows moderate inhibitory activity against EGFR kinase (IC₅₀ = 12 μM) in preliminary assays .

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